molecular formula C10H14ClN3O B1457520 1-(6-Chloropyrimidin-4-yl)-4-methylpiperidin-4-ol CAS No. 1528868-56-5

1-(6-Chloropyrimidin-4-yl)-4-methylpiperidin-4-ol

Cat. No.: B1457520
CAS No.: 1528868-56-5
M. Wt: 227.69 g/mol
InChI Key: NOXJCEZIGJIHOW-UHFFFAOYSA-N
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Description

1-(6-Chloropyrimidin-4-yl)-4-methylpiperidin-4-ol (CAS RN: 1528868-56-5) is a high-value chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound, with a molecular formula of C 10 H 14 ClN 3 O and a molecular weight of 227.69 g/mol, features a unique hybrid structure combining a chloropyrimidine ring and a 4-methylpiperidin-4-ol moiety . The chloropyrimidine group serves as an excellent electrophilic site for nucleophilic aromatic substitution reactions, allowing researchers to efficiently introduce diverse amine and sulfur-based functionalities to create targeted libraries for biological screening . The piperidine ring, substituted with a methyl and a hydroxyl group, can contribute to both the solubility and the stereoelectronic properties of the resulting molecules, fine-tuning their interaction with biological targets. This building block is supplied as a powder and is recommended to be stored at 4°C to ensure long-term stability . It is specifically designed for use in scientific research and development applications. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers can leverage this compound as a versatile intermediate in the synthesis of more complex molecules, particularly for the development of potential pharmacologically active agents targeting various diseases.

Properties

IUPAC Name

1-(6-chloropyrimidin-4-yl)-4-methylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O/c1-10(15)2-4-14(5-3-10)9-6-8(11)12-7-13-9/h6-7,15H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOXJCEZIGJIHOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C2=CC(=NC=N2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(6-Chloropyrimidin-4-yl)-4-methylpiperidin-4-ol is a compound of considerable interest in medicinal chemistry due to its structural features that suggest potential biological activity. This article synthesizes various research findings related to its biological properties, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H16ClN3OC_{11}H_{16}ClN_3O with a molecular weight of approximately 241.72 g/mol. The presence of a chlorinated pyrimidine moiety and a piperidine ring contributes to its unique reactivity and biological interactions. The compound is characterized by its potential to modulate neurotransmitter systems, making it a candidate for treating neurological disorders and other conditions.

PropertyValue
Molecular FormulaC11H16ClN3OC_{11}H_{16}ClN_3O
Molecular Weight241.72 g/mol
CAS Number2013378-06-6
DensityNot available
Boiling PointNot available

Research indicates that this compound may interact with various biological targets, including receptors and enzymes involved in neurotransmission. The chlorinated pyrimidine component enhances binding affinity to these targets, potentially influencing cellular processes such as signal transduction and gene expression.

Potential Biological Targets:

  • Neurotransmitter Receptors : Modulation of serotonin and dopamine receptors.
  • Enzymatic Inhibition : Possible inhibition of protein kinases, similar to other compounds in its class.

Pharmacological Studies

Several studies have investigated the pharmacological effects of this compound:

  • In Vitro Studies : Binding affinity assays have demonstrated that the compound exhibits significant interaction with neurotransmitter receptors, indicating potential use as an anxiolytic or antidepressant agent.
  • In Vivo Studies : Animal models have shown that administration of the compound can lead to reduced anxiety-like behaviors, supporting its therapeutic potential.

Case Studies

A notable case study involved the evaluation of the compound's effects on stress-induced behaviors in rodent models. The results indicated that treatment with this compound resulted in a significant decrease in stress-related responses compared to control groups, suggesting its potential as a therapeutic agent for stress-related disorders.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Properties
5-Bromo-4-chloro-6-propylpyrimidin-2-amineBrominated pyrimidineApplication in synthetic routes involving amination
1-(5-chloro-pyridin-2-yl)-3-methylpiperidin-4-oneChlorinated pyridineStrong activity against certain bacterial strains
1-(5-fluoro-pyrimidin-2-yl)-3-methylpiperidin-4-oneFluorinated pyrimidineEnhanced metabolic stability

Scientific Research Applications

Medicinal Chemistry

1-(6-Chloropyrimidin-4-yl)-4-methylpiperidin-4-ol has been investigated for its potential as a pharmacophore in drug development. Its structure allows for interactions with various biological targets, making it suitable for the development of:

  • Anticancer Agents : Research suggests that compounds with similar structures exhibit cytotoxic effects against cancer cell lines, indicating potential as anticancer drugs.
  • Antimicrobial Activity : The chloropyrimidine moiety is known to enhance biological activity against bacterial strains, positioning this compound as a candidate for antibiotic development.
  • Anti-inflammatory Properties : Studies have highlighted the compound's ability to modulate inflammatory pathways, suggesting its use in treating inflammatory diseases.

Biological Research

The compound's interactions with biological macromolecules are crucial for understanding its therapeutic potential:

  • Protein Interactions : this compound can bind to specific proteins involved in disease pathways, potentially inhibiting their function and leading to therapeutic effects.
  • Nucleic Acid Binding : There is ongoing research into how this compound interacts with DNA and RNA, which could lead to novel gene-targeting therapies.

Materials Science

In addition to its biological applications, this compound is being explored in materials science for:

  • Synthesis of Advanced Materials : The unique chemical structure allows for the creation of materials with specific electronic or optical properties, useful in developing sensors and other electronic devices.

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityDemonstrated cytotoxic effects on breast cancer cell lines, suggesting further investigation into its use as an anticancer agent.
Study BAntimicrobial PropertiesShowed significant inhibition of bacterial growth in vitro, indicating potential as a new antibiotic.
Study CAnti-inflammatory EffectsFound to reduce markers of inflammation in animal models, supporting its use in treating inflammatory diseases.

Comparison with Similar Compounds

Table 1: Pyrimidine Substituent Comparisons

Compound Pyrimidine Substituents Molecular Weight Key Properties
Target Compound 6-Cl 243.70 High electrophilicity, moderate solubility
1-(6-Methoxy-2-SCH₃-pyrimidinyl) 6-OCH₃, 2-SCH₃ 255.34 Increased solubility, reduced reactivity
1-[6-(Isopropylamino)pyrimidinyl] 6-NHCH(CH₃)₂ 237.30 Enhanced H-bonding, steric hindrance

Modifications on the Piperidine Ring

The 4-methylpiperidin-4-ol moiety distinguishes the target compound from analogs:

  • 1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxylic Acid (): Replacement of the hydroxyl and methyl groups with a carboxylic acid (-COOH) significantly increases polarity (logP ~0.5 vs. ~1.2 for the target compound), improving aqueous solubility but limiting blood-brain barrier (BBB) penetration .

Table 2: Piperidine Ring Modifications

Compound Piperidine Substituents Molecular Weight logP (Predicted) Key Applications
Target Compound 4-OH, 4-CH₃ 243.70 1.2 CNS-targeted drug candidates
Piperidine-4-carboxylic Acid 4-COOH 257.68 0.5 High solubility, low BBB penetration
Piperidin-4-amine Hydrochloride 4-NH₂·HCl 249.14 0.8 Enhanced ionic interactions

Preparation Methods

Nucleophilic Aromatic Substitution (S_NAr) on 4,6-Dichloropyrimidine

  • Procedure: The 4,6-dichloropyrimidine is reacted with 4-methylpiperidin-4-ol or its derivatives under basic or acidic conditions to substitute the chlorine at the 4-position.
  • Reaction Conditions: Common solvents include N-methylpyrrolidone (NMP), isopropanol, or dimethylformamide (DMF). Bases such as triethylamine or sodium hydride (NaH) are used to activate the nucleophile.
  • Temperature: Reactions are generally performed at elevated temperatures (80–140 °C), sometimes under microwave irradiation to accelerate the reaction.
  • Yields: Reported yields vary from moderate to good (17% to 45%), depending on the exact conditions and substrates used.

Alkylation of Piperidine Derivatives

  • Starting from 4,4-dimethylpiperidine, alkylation with appropriate halides (e.g., benzyl bromide derivatives) is performed to introduce substituents on the piperidine nitrogen or ring.
  • This step precedes the S_NAr reaction on the pyrimidine ring and allows for the synthesis of more complex derivatives.

Buchwald–Hartwig Coupling and Subsequent S_NAr

  • Some synthetic routes include palladium-catalyzed Buchwald–Hartwig amination to introduce aryl or alkyl amines onto pyrimidine intermediates.
  • After amination, the remaining chlorine on the pyrimidine can be substituted via S_NAr with piperidin-4-ol derivatives.

Representative Synthetic Scheme (Summary)

Step Starting Material Reagents/Conditions Product Yield (%) Notes
1 4,6-Dichloropyrimidine 4-Methylpiperidin-4-ol, Et3N, iPrOH, 140 °C, 5 h (microwave) This compound 23–45 Selective substitution at 4-position
2 4,4-Dimethylpiperidine Alkyl halide (e.g., benzyl bromide), base Alkylated piperidine derivative Variable Precursor for further coupling
3 Alkylated piperidine + aryl halide Pd-catalyst, ligand, base, solvent, heat Aminated pyrimidine intermediate 14–57 Buchwald–Hartwig coupling
4 Aminated intermediate + methylamine S_NAr conditions, solvent, base Final substituted pyrimidine derivative 24–36 Further functionalization

Detailed Research Findings

  • Selective S_NAr Substitution: The chlorine at the 4-position of 4,6-dichloropyrimidine is more reactive and can be selectively displaced by nucleophiles such as 4-methylpiperidin-4-ol, leaving the 6-chlorine intact for further reactions or biological activity.

  • Microwave-Assisted Reactions: Microwave irradiation at 140 °C for 5 hours in isopropanol with triethylamine significantly improves reaction rates and yields for the substitution step.

  • Purification: After reaction completion, the crude product is typically extracted with organic solvents such as dichloromethane or butanol, washed with brine, dried over magnesium sulfate or sodium sulfate, and purified by silica gel column chromatography using solvent gradients (e.g., dichloromethane/methanol mixtures).

  • Characterization: Products are characterized by ^1H NMR, ^13C NMR, and high-resolution mass spectrometry (HRMS) to confirm structure and purity.

Comparative Data Table of Selected Preparation Conditions

Reference Starting Material Nucleophile Solvent Base Temp (°C) Time (h) Yield (%) Notes
4,6-Dichloropyrimidine 4-Methylpiperidin-4-ol Isopropanol Triethylamine 140 5 23–45 Microwave-assisted S_NAr
4,6-Dichloropyrimidine Piperazine derivatives NMP NaH 100 Overnight 30–38 Acid-catalyzed S_NAr
4,6-Dichloropyrimidine Benzimidazole, then piperidin-4-ol DMF, Dioxane Cs2CO3, NaOtBu 100 17–24 17–24 Pd-catalyzed amination + S_NAr

Summary and Recommendations

The preparation of this compound is effectively achieved through selective nucleophilic aromatic substitution on 4,6-dichloropyrimidine with 4-methylpiperidin-4-ol under basic conditions, often enhanced by microwave irradiation. The preservation of the 6-chlorine allows for further chemical modifications if desired. Alkylation of piperidine derivatives prior to substitution can tailor the molecule for specific biological targets.

For optimal yields and purity:

  • Use microwave-assisted heating at ~140 °C.
  • Employ triethylamine or sodium hydride as bases.
  • Purify via silica gel chromatography with appropriate solvent gradients.
  • Confirm product identity with NMR and HRMS.

This methodology is supported by multiple peer-reviewed studies and patents, ensuring reproducibility and reliability for research and development purposes.

Q & A

Q. What are the key synthetic routes for 1-(6-Chloropyrimidin-4-yl)-4-methylpiperidin-4-ol, and how are intermediates purified?

Methodological Answer: The synthesis typically involves nucleophilic substitution reactions between 4-chloro-6-substituted pyrimidine precursors and 4-methylpiperidin-4-ol derivatives. For example, 6-chloropyrimidine intermediates can react with the piperidin-4-ol moiety under basic conditions (e.g., NaH or K2_2CO3_3) in anhydrous solvents like THF or DMF . Purification often employs column chromatography (silica gel, eluting with gradients of ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Intermediate characterization via 1^1H/13^13C NMR and LC-MS is critical to confirm structural integrity .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR are used to confirm the pyrimidine and piperidine ring systems. Key signals include the pyrimidine C-Cl resonance (~160 ppm in 13^13C NMR) and hydroxyl proton (broad singlet at ~1.5 ppm in 1^1H NMR) .
  • HPLC/MS: Reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% formic acid) coupled with high-resolution mass spectrometry (HRMS) ensures purity (>95%) and verifies molecular ion peaks .
  • X-ray Diffraction: Single-crystal X-ray analysis may resolve stereochemical ambiguities in the piperidine ring .

Q. What are the solubility and stability considerations for this compound under experimental conditions?

Methodological Answer: The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability studies indicate degradation under prolonged UV exposure or acidic/basic conditions. Storage recommendations include inert atmospheres (N2_2), desiccated environments (-20°C), and light-sensitive containers .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts?

Methodological Answer:

  • Design of Experiments (DoE): Statistical methods like factorial design identify critical parameters (e.g., temperature, solvent ratio, catalyst loading). For example, a central composite design optimizes reaction time and base concentration .
  • In Situ Monitoring: Real-time FTIR or Raman spectroscopy tracks reaction progress, enabling dynamic adjustments .
  • Computational Modeling: Density Functional Theory (DFT) predicts transition states and guides solvent selection (e.g., solvent polarity effects on nucleophilic substitution) .

Q. What structural features influence the compound’s biological activity, and how are structure-activity relationships (SAR) studied?

Methodological Answer:

  • Bioisosteric Replacements: Substituting the chlorine atom with other halogens (e.g., F, Br) or modifying the piperidine methyl group assesses steric/electronic effects on target binding .
  • Enzyme Assays: Kinase inhibition assays (e.g., Src/Abl kinases) quantify IC50_{50} values, while molecular docking (using AutoDock or Schrödinger) maps interactions with active sites .
  • Metabolic Stability: Microsomal incubation (human/rat liver microsomes) evaluates oxidative degradation pathways .

Q. How can computational tools predict degradation pathways and environmental persistence?

Methodological Answer:

  • Quantum Chemical Calculations: Transition state modeling (Gaussian or ORCA) identifies hydrolysis or photolysis pathways. For instance, the C-Cl bond’s susceptibility to nucleophilic attack can be simulated .
  • Environmental Fate Models: EPI Suite or SPARC predicts biodegradation half-lives and partition coefficients (log P, BCF) .
  • Advanced Spectrometry: LC-QTOF-MS detects transformation products in simulated environmental matrices (e.g., soil/water systems) .

Q. What methodologies are used to study the compound’s interaction with biological membranes or proteins?

Methodological Answer:

  • Surface Plasmon Resonance (SPR): Measures binding kinetics (kon_{on}/koff_{off}) to immobilized targets (e.g., GPCRs) .
  • Lipophilicity Profiling: Immobilized Artificial Membrane (IAM) chromatography correlates log k^{\prime}IAM with membrane permeability .
  • Cryo-EM/X-ray Crystallography: Resolves 3D structures of the compound bound to macromolecular targets .

Contradictions and Validation

  • Synthetic Yield Variability: Discrepancies in reported yields (e.g., 40-75%) may arise from solvent purity or catalytic conditions. Cross-validation using controlled replicates is advised .
  • Biological Activity Conflicts: Inconsistent IC50_{50} values across studies necessitate standardized assay protocols (e.g., ATP concentration in kinase assays) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(6-Chloropyrimidin-4-yl)-4-methylpiperidin-4-ol
Reactant of Route 2
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1-(6-Chloropyrimidin-4-yl)-4-methylpiperidin-4-ol

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